molecular formula C12H11FO B13031464 3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one

3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one

Cat. No.: B13031464
M. Wt: 190.21 g/mol
InChI Key: ISORRIJYTDYNTB-UHFFFAOYSA-N
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Description

3’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-4(3H)-one is an organic compound that belongs to the class of fluorinated biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 3’ position and a ketone group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-4(3H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable biphenyl precursor. The reaction typically requires the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-4(3H)-one may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-4(3H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluorine atom can enhance binding affinity and selectivity, while the ketone group can participate in hydrogen bonding or other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3’-Fluoro-4,5-dihydro-3H-spiro[furan-2,9’-thioxanthene]: Another fluorinated biphenyl derivative with different structural features.

    3’-Fluoro-4,5-dihydro-3H-spiro[furan-2,9’-thioxanthene]: Similar in structure but with a spiro configuration.

Uniqueness

3’-Fluoro-5,6-dihydro-[1,1’-biphenyl]-4(3H)-one is unique due to its specific substitution pattern and the presence of both a fluorine atom and a ketone group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(3-fluorophenyl)cyclohex-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-4,8H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISORRIJYTDYNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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